The synthesis of CU-CPT17e involves several key steps that optimize its pharmacological properties. The compound was developed through high-throughput screening methods, which identified it as a potent agonist for Toll-like receptors. The synthetic route typically includes the following stages:
The synthesis parameters include reaction conditions such as temperature, solvent choice, and reaction time, which are critical for achieving the desired yield and purity of CU-CPT17e.
CU-CPT17e features a complex molecular structure that is essential for its function as a Toll-like receptor agonist. The structure consists of multiple functional groups that facilitate binding to the receptor sites. Key aspects of its molecular structure include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to elucidate the detailed structure of CU-CPT17e.
CU-CPT17e participates in several chemical reactions that are integral to its mechanism of action as an agonist. These reactions primarily involve:
The detailed kinetics of these reactions can vary depending on the cellular context and the presence of other modulators.
The mechanism of action of CU-CPT17e involves its interaction with Toll-like receptors, leading to a cascade of immune responses:
Studies have shown that CU-CPT17e can significantly hinder cancer cell proliferation by inducing apoptosis and blocking cell cycle progression at specific phases.
CU-CPT17e exhibits several notable physical and chemical properties:
These properties are essential for determining dosing regimens and delivery methods in therapeutic applications.
CU-CPT17e has significant potential applications in various scientific fields:
Ongoing research continues to explore these applications further, with clinical trials assessing its efficacy and safety profiles in humans.
CU-CPT17e (chemical name: 4-[(2,4-dinitrophenyl)methoxy]-2-[(4-[(2,4-dinitrophenyl)methoxy]phenoxy)methyl]oxepane-3,5-dione; CAS: 2109805-75-4) represents a pioneering class of synthetic small molecules engineered for simultaneous activation of multiple Toll-like receptors (TLRs). With a molecular weight of 504.49 g/mol and molecular formula C₂₇H₂₄N₂O₈, this nitroaromatic compound is characterized by two symmetric dinitrophenyl rings linked through an oxepane-dione core [1] [5]. Its structural complexity enables unique interactions with intracellular TLRs, distinguishing it from conventional natural TLR ligands. As the first rationally designed multi-TLR agonist, CU-CPT17e specifically targets TLR3, TLR8, and TLR9—pattern recognition receptors predominantly located in endosomal compartments that recognize nucleic acid motifs from pathogens and damaged host cells [2] [9]. This trifunctional activation profile positions CU-CPT17e at the forefront of innovative immunomodulatory approaches, bridging innate and adaptive immunity through coordinated receptor engagement.
Table 1: Chemical and Biological Profile of CU-CPT17e
Property | Specification |
---|---|
Chemical Formula | C₂₇H₂₄N₂O₈ |
Molecular Weight | 504.49 g/mol |
CAS Number | 2109805-75-4 |
TLR Targets | TLR3, TLR8, TLR9 |
Solubility | 5 mg/mL in DMSO (9.91 mM) |
Primary Biological Effects | NF-κB activation, cytokine induction, apoptosis |
Anticancer Activity | HeLa cell inhibition (IC₅₀ = 2.71 μM at 72 hrs) |
The therapeutic exploration of TLR agonists spans over five decades, originating with empirical observations of bacterial components' antitumor effects. Early immunomodulators like Bacillus Calmette-Guérin (BCG), approved for bladder cancer in 1970, demonstrated clinical utility but lacked mechanistic specificity. The molecular identification of TLRs in the 1990s revolutionized this field, enabling targeted development of synthetic agonists [6]. Single-TLR agonists subsequently emerged, including:
However, these single-pathway activators face limitations due to compensatory immunosuppressive mechanisms and restricted cytokine profiles. The historical progression culminated in the deliberate design of multi-TLR agonists, addressing the natural synergy observed during polymicrobial infections. CU-CPT17e emerged from this paradigm shift through high-throughput screening of >100,000 compounds at Yale University, followed by medicinal chemistry optimization [2]. Its discovery represents the first small molecule simultaneously engaging TLR3, TLR8, and TLR9, overcoming the pharmaceutical challenges of combining multiple ligand classes into a single chemical entity [9].
Table 2: Evolution of TLR-Targeted Immunotherapeutics
Agonist Class | Representative Agents | Therapeutic Limitations | Development Era |
---|---|---|---|
Empirical Preparations | BCG, Coley's toxins | Nonspecific inflammation, toxicity | Pre-1990s |
Single-TLR Agonists | Imiquimod (TLR7), MPLA (TLR4) | Limited cytokine breadth, compensatory pathways | 1990s-2010s |
Natural Multi-TLR Stimuli | Whole pathogens, viral vectors | Safety concerns, manufacturing complexity | 2000s-present |
Synthetic Multi-TLR Agonists | CU-CPT17e (TLR3/8/9) | Optimized specificity and manufacturability | 2017-present |
The biological imperative for multi-TLR targeting stems from the hierarchical organization of innate immune responses. Single TLR activation often initiates self-limiting signaling due to negative feedback loops like IRAK-M induction and TLR degradation. In contrast, combinatorial TLR engagement generates synergistic cytokine milieus essential for effective antigen presentation and T-cell priming [6]. CU-CPT17e capitalizes on this principle through:
Beyond immune modulation, CU-CPT17e exhibits direct anticancer activity through dual-pathway growth inhibition:
This dual immunostimulatory and direct cytotoxic profile provides a therapeutic advantage in poorly immunogenic tumors. When integrated into antitumor vaccines, CU-CPT17e's multi-TLR activation enhances immunological memory formation, evidenced by prolonged survival in murine tumor rechallenge models [6].
Table 3: Immune and Direct Anticancer Effects of CU-CPT17e
Biological Activity | Experimental Findings | Significance |
---|---|---|
TLR3 Activation (HEK293) | EC₅₀ = 4.80 ± 0.73 μM; 13.9-fold NF-κB induction | TRIF pathway engagement for IFN production |
TLR9 Activation (HEK293) | EC₅₀ = 5.66 ± 0.17 μM | Enhanced cross-presentation to T cells |
TLR8 Activation (HEK293) | EC₅₀ = 13.5 ± 0.58 μM | Proinflammatory IL-12 and TNF-α secretion |
THP-1 Cytokine Secretion | IFN-γ↑, IL-12p70↑, TNF-α↑ (dose-dependent) | Synergistic T-cell and NK cell activation |
HeLa Antiproliferation (72h) | IC₅₀ = 2.71 μM | Direct tumor cell growth inhibition |
HMEC Selectivity (72h) | IC₅₀ = 79.53 μM | Favorable therapeutic window for normal cells |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3